Wild-Type HIV‑1 Protease Inhibition: A-77003 Ki vs. L‑735,524 and Ro31‑8959
A-77003 demonstrates potent inhibition of wild‑type HIV‑1 protease with a Ki value that distinguishes it from structurally dissimilar inhibitors. In a head‑to‑head kinetic study, A‑77003 exhibited a Ki of 0.12 nM for the wild‑type enzyme, compared with 0.60 nM for L‑735,524 (indinavir) and 0.25 nM for Ro31‑8959 (saquinavir) [1].
| Evidence Dimension | HIV‑1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.12 nM |
| Comparator Or Baseline | L‑735,524 (indinavir): 0.60 nM; Ro31‑8959 (saquinavir): 0.25 nM |
| Quantified Difference | A‑77003 is 5‑fold more potent than L‑735,524 and 2.1‑fold more potent than Ro31‑8959 on wild‑type enzyme |
| Conditions | Recombinant wild‑type HIV‑1 protease in a continuous fluorometric assay at 30 °C |
Why This Matters
Researchers requiring maximal target engagement in biochemical assays should select A‑77003 for its superior intrinsic potency against wild‑type HIV‑1 protease.
- [1] Gulnik SV, Suvorov LI, Liu B, et al. Kinetic characterization and cross-resistance patterns of HIV-1 protease mutants selected under drug pressure. Biochemistry. 1995;34(29):9282-9287. View Source
